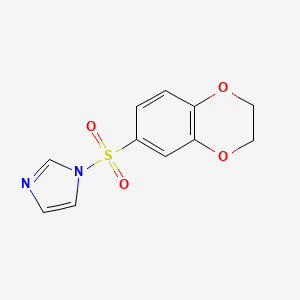

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c14-18(15,13-4-3-12-8-13)9-1-2-10-11(7-9)17-6-5-16-10/h1-4,7-8H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJLUYYPETUURE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. The resulting intermediate is then reacted with imidazole in the presence of a suitable base, such as lithium hydride, in a polar aprotic solvent like N,N-dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl or aryl halides in the presence of a base like lithium hydride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce sulfone derivatives .

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and enzyme inhibitor.

Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

Biological Studies: The compound’s interactions with various enzymes and proteins are studied to understand its biological activity.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can coordinate with metal ions in enzyme active sites, inhibiting their activity. This mechanism is similar to other sulfonamide-based compounds that inhibit enzymes like carbonic anhydrase and proteases .

Comparison with Similar Compounds

Key Insights :

- The target compound’s imidazole group distinguishes it from acetic acid derivatives (), enabling distinct hydrogen-bonding interactions.

- Compared to sulfonamide derivatives (), the direct sulfonyl-imidazole linkage in the target compound may reduce steric hindrance, improving binding efficiency .

Benzodioxin Derivatives with Heterocyclic Substituents

Key Insights :

- The nitro group in ’s compound introduces redox activity absent in the target compound, which may affect metabolic stability .

- The benzothiophene-carboxamide derivative () highlights how benzodioxin analogs can be tailored for specific therapeutic targets (e.g., parasites vs. bacteria) .

Imidazole-Containing Compounds

Key Insights :

- BRD1401 () shares the benzodioxin-imidazole motif but incorporates a pyrimidine group, underscoring the pharmacological versatility of this scaffold .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)imidazole and its derivatives?

Answer:

- Key Route: The compound can be synthesized via nucleophilic substitution reactions. For example, coupling 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride with imidazole derivatives under anhydrous conditions in polar aprotic solvents (e.g., dioxane) at 60–80°C for 6–12 hours .

- Validation: Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity via melting point analysis (e.g., 191–192°C for analogous imidazole derivatives) and spectroscopic methods (IR, -NMR) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Answer:

- Spectroscopic Techniques:

- IR: Look for sulfonyl group vibrations (asymmetric S=O stretch at ~1350 cm, symmetric at ~1150 cm) and benzodioxin C-O-C stretches (1250–1050 cm) .

- NMR: -NMR should show aromatic protons (δ 6.8–7.5 ppm for benzodioxin), imidazole protons (δ 7.2–8.0 ppm), and sulfonyl-linked protons (δ 3.8–4.2 ppm) .

- X-ray Crystallography: Use SHELX programs for structure refinement. SHELXL is particularly effective for resolving sulfonyl group geometry and benzodioxin ring conformation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:

- Antimicrobial Testing: Screen against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) using broth microdilution assays (MIC determination). For example, related sulfonyl-imidazole derivatives showed activity at MIC = 8–32 µg/mL .

- Enzyme Inhibition: Test against indoleamine 2,3-dioxygenase (IDO) or cyclooxygenase-2 (COX-2) via spectrophotometric assays (e.g., NADH depletion for IDO) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for enhanced target binding?

Answer:

- Substituent Analysis: Introduce electron-withdrawing groups (e.g., -NO, -CN) at the benzodioxin or imidazole positions to enhance sulfonyl group electrophilicity. For example, 4-cyano substitution improved COX-2 inhibition by 30% in analogous compounds .

- Computational Modeling: Perform docking studies (AutoDock Vina) to predict interactions with targets like IDO. Focus on hydrogen bonding with sulfonyl oxygen and π-π stacking between benzodioxin and hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

- Orthogonal Assays: Combine MIC data with time-kill kinetics to confirm bactericidal vs. bacteriostatic effects .

- Metabolic Stability Testing: Use hepatic microsome assays (human/rat) to assess if discrepancies arise from rapid compound degradation .

- Crystallographic Validation: Compare X-ray structures of compound-enzyme complexes (e.g., IDO) to confirm binding modes across studies .

Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?

Answer:

- Prodrug Design: Modify the sulfonyl group to a phosphonoester for enhanced solubility. For example, ethyl ester derivatives of sulfonamides showed 2-fold higher bioavailability in murine models .

- Nanoparticle Encapsulation: Use PLGA nanoparticles to improve half-life. Pilot studies with benzodioxin derivatives achieved sustained release over 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.